molecular formula C7H3Cl3O2 B6189162 3,4-dichlorophenyl carbonochloridate CAS No. 72305-24-9

3,4-dichlorophenyl carbonochloridate

Cat. No.: B6189162
CAS No.: 72305-24-9
M. Wt: 225.5
InChI Key:
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Description

3,4-dichlorophenyl carbonochloridate is a chemical compound used in various research fields and industries. It is known for its unique chemical properties and versatility in synthetic chemistry. This compound is often utilized as an intermediate in the synthesis of more complex molecules and has applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichlorophenyl carbonochloridate typically involves the reaction of 3,4-dichlorophenol with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonochloridate group. The general reaction scheme is as follows:

3,4-dichlorophenol+phosgene3,4-dichlorophenyl carbonochloridate\text{3,4-dichlorophenol} + \text{phosgene} \rightarrow \text{this compound} 3,4-dichlorophenol+phosgene→3,4-dichlorophenyl carbonochloridate

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,4-dichlorophenyl carbonochloridate undergoes various chemical reactions, including:

    Nucleophilic substitution: This reaction involves the replacement of the carbonochloridate group with a nucleophile, such as an amine or alcohol.

    Hydrolysis: The compound can be hydrolyzed to form 3,4-dichlorophenol and carbon dioxide.

    Reduction: Reduction reactions can convert the carbonochloridate group to a corresponding alcohol or amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution.

    Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic substitution: The major products are substituted phenyl derivatives.

    Hydrolysis: The primary product is 3,4-dichlorophenol.

    Reduction: The major products are the corresponding alcohols or amines.

Scientific Research Applications

3,4-dichlorophenyl carbonochloridate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibition and protein modification.

    Medicine: It serves as a building block for the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-dichlorophenyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Similar Compounds

    3,4-dichlorophenyl isocyanate: Similar in structure but contains an isocyanate group instead of a carbonochloridate group.

    3,4-dichlorophenol: The parent compound from which 3,4-dichlorophenyl carbonochloridate is derived.

    3,4-dichlorophenyl acetate: Contains an acetate group instead of a carbonochloridate group.

Uniqueness

This compound is unique due to its high reactivity and versatility in synthetic chemistry. Its ability to undergo various nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,4-dichlorophenyl carbonochloridate can be achieved through the reaction of 3,4-dichlorophenol with thionyl chloride.", "Starting Materials": [ "3,4-dichlorophenol", "Thionyl chloride" ], "Reaction": [ "Add 3,4-dichlorophenol to a round-bottom flask", "Add thionyl chloride dropwise to the flask while stirring", "Heat the mixture to reflux for 2-3 hours", "Cool the mixture to room temperature", "Pour the mixture into ice-cold water", "Extract the organic layer with diethyl ether", "Dry the organic layer with anhydrous sodium sulfate", "Filter the solution and evaporate the solvent under reduced pressure", "Purify the product by recrystallization from a suitable solvent" ] }

CAS No.

72305-24-9

Molecular Formula

C7H3Cl3O2

Molecular Weight

225.5

Purity

95

Origin of Product

United States

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